2-t-Butyl-2-isopropyl-1,3-dioxolane-4-methanol
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Overview
Description
2-t-Butyl-2-isopropyl-1,3-dioxolane-4-methanol is a complex organic compound belonging to the class of cyclic acetals, specifically 1,3-dioxolanes. This compound features a five-membered ring structure with a hydroxyl group attached to the fourth carbon atom. It is known for its stability and versatility in various chemical reactions and applications.
Synthetic Routes and Reaction Conditions:
Acetalization Reaction: The compound can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brønsted or Lewis acid catalyst. A standard procedure involves using toluenesulfonic acid as a catalyst in refluxing toluene, with continuous removal of water using a Dean-Stark apparatus.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale acetalization reactions, often using more efficient and chemoselective catalysts like zirconium tetrachloride (ZrCl4) under mild reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions using strong oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at the hydroxyl group, often involving nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, chromium trioxide (CrO3).
Reduction: LiAlH4, NaBH4.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including carboxylic acids or ketones.
Reduction Products: Alcohols or other reduced derivatives.
Substitution Products: Substituted dioxolanes or other functionalized derivatives.
Scientific Research Applications
2-t-Butyl-2-isopropyl-1,3-dioxolane-4-methanol has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds in organic synthesis.
Biology: The compound can be employed in the study of enzyme mechanisms and inhibition.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 2-t-Butyl-2-isopropyl-1,3-dioxolane-4-methanol exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The hydroxyl group can act as a nucleophile or electrophile, depending on the reaction conditions.
Pathways: The compound can participate in various biochemical pathways, including those involved in metabolism and synthesis of other compounds.
Comparison with Similar Compounds
2-t-Butyl-2-isopropyl-1,3-dioxolane-4-methanol is unique due to its specific structural features and stability. Similar compounds include other cyclic acetals and dioxolanes, such as 1,3-dioxane and 1,3-dioxolane derivatives. These compounds share similar reactivity patterns but differ in their substituents and functional groups, leading to different applications and properties.
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Properties
CAS No. |
5694-75-7 |
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Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
(2-tert-butyl-2-propan-2-yl-1,3-dioxolan-4-yl)methanol |
InChI |
InChI=1S/C11H22O3/c1-8(2)11(10(3,4)5)13-7-9(6-12)14-11/h8-9,12H,6-7H2,1-5H3 |
InChI Key |
ZQKFYBJMYPQDRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(OCC(O1)CO)C(C)(C)C |
Origin of Product |
United States |
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